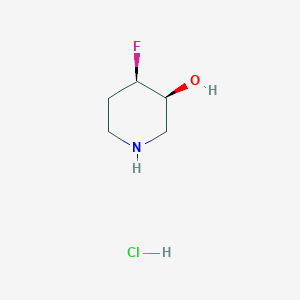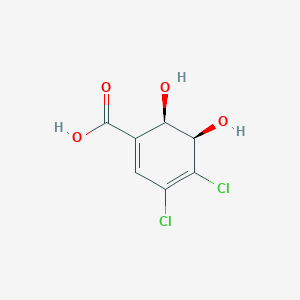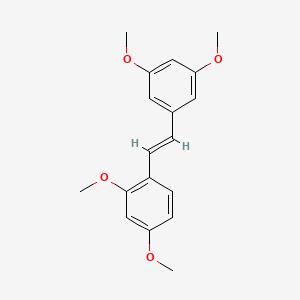![molecular formula C42H38O25S6 B3250881 4-Sulfocalix[6]arene xhydrate CAS No. 205652-55-7](/img/structure/B3250881.png)
4-Sulfocalix[6]arene xhydrate
Overview
Description
4-Sulfocalix6arene xhydrate is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique cup-like structures, which allow them to act as host molecules in supramolecular chemistry. The “4-sulfocalix6arene” refers to the presence of six phenolic units linked by methylene bridges, with sulfonic acid groups attached to the fourth position of each phenolic unit. This compound is particularly notable for its ability to form inclusion complexes with various guest molecules, making it valuable in fields such as catalysis, drug delivery, and sensor technology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfocalix6arene xhydrate typically involves the following steps:
- Formation of Calix6arene : The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form calix6arene.
- Sulfonation : The calix6arene is then sulfonated using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the fourth position of each phenolic unit.
The reaction conditions for sulfonation are critical, as they determine the degree of sulfonation and the purity of the final product. Typically, the reaction is carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production of 4-sulfocalix6arene xhydrate follows similar synthetic routes but on a larger scale. The process involves:
- Bulk Condensation : Large-scale condensation of p-tert-butylphenol with formaldehyde.
- Controlled Sulfonation : Careful control of sulfonation conditions to ensure consistent product quality.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfocalix6arene xhydrate undergoes various chemical reactions, including:
- Oxidation : The phenolic units can be oxidized to quinones under specific conditions.
- Reduction : The sulfonic acid groups can be reduced to sulfonates.
- Substitution : The hydrogen atoms on the phenolic units can be substituted with various functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride are used.
- Substitution : Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
- Oxidation : Quinone derivatives.
- Reduction : Sulfonate derivatives.
- Substitution : Functionalized calixarenes with various substituents.
Scientific Research Applications
4-Sulfocalix6arene xhydrate has a wide range of scientific research applications:
- Chemistry : Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
- Biology : Employed in the design of biosensors for detecting biomolecules such as ascorbic acid, dopamine, and uric acid .
- Medicine : Investigated for drug delivery systems due to its ability to encapsulate pharmaceutical compounds and enhance their solubility and stability .
- Industry : Utilized in catalysis and separation processes due to its unique structural properties .
Mechanism of Action
The mechanism of action of 4-sulfocalix6arene xhydrate involves its ability to form host-guest complexes. The sulfonic acid groups enhance its solubility in water and facilitate interactions with various guest molecules. The molecular targets and pathways involved include:
- Host-Guest Interactions : The cup-like structure of the calixarene allows it to encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions.
- Electrostatic Interactions : The sulfonic acid groups provide sites for electrostatic interactions with positively charged species.
Comparison with Similar Compounds
4-Sulfocalix6arene xhydrate can be compared with other calixarene derivatives such as:
- 4-Sulfocalix4arene : Similar structure but with four phenolic units instead of six. It has different inclusion properties and solubility characteristics .
- 4-Sulfocalix8arene : Contains eight phenolic units, offering larger cavity sizes for guest molecules but with different solubility and stability profiles.
The uniqueness of 4-sulfocalix6arene xhydrate lies in its optimal cavity size, which balances the inclusion capabilities and solubility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O24S6.H2O/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51;/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWAZWAJPNREHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O25S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)





